molecular formula C7H13NO4S B8328658 N-Carbomethoxy-L-methionine CAS No. 16639-89-7

N-Carbomethoxy-L-methionine

Cat. No.: B8328658
CAS No.: 16639-89-7
M. Wt: 207.25 g/mol
InChI Key: OTIFDIQLIIOFFS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbomethoxy-L-methionine is a synthetic derivative of the essential amino acid L-methionine, where a methoxycarbonyl (-O-CO-OCH₃) group is appended to the amino nitrogen. This modification alters the compound’s physicochemical properties, such as solubility and stability, making it valuable in peptide synthesis and pharmaceutical research.

Properties

CAS No.

16639-89-7

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H13NO4S/c1-12-7(11)8-5(6(9)10)3-4-13-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1

InChI Key

OTIFDIQLIIOFFS-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

COC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

N-substituted methionine derivatives differ in the chemical group attached to the amino nitrogen, impacting their reactivity and applications:

Compound Functional Group Molecular Formula Molecular Weight Key Features
N-Acetyl-L-methionine Acetyl (-COCH₃) C₇H₁₂NO₃S 190.24 g/mol Enhanced stability; used in peptide protection
N-Carbamoyl-DL-methionine Carbamoyl (-CONH₂) C₆H₁₂N₂O₃S 191.23 g/mol Potential prodrug applications; moderate solubility
L-Methionine methyl ester Methyl ester (-COOCH₃) C₆H₁₃NO₂S·HCl 199.69 g/mol Improved lipophilicity for cell penetration
N-Methyl-L-methionine Methyl (-CH₃) C₆H₁₃NO₂S 163.23 g/mol Altered charge; used in metabolic studies
N-(1-Carboxyethyl)-L-methionine Carboxyethyl (-CH₂CH(COOH)) C₈H₁₅NO₄S 221.27 g/mol Chelating properties; research applications

Physicochemical Properties

  • L-Methionine methyl ester hydrochloride: Likely lower than parent methionine due to esterification .
  • Solubility :

    • Acetylated and carbamoylated derivatives show higher aqueous solubility than methyl esters, which are more lipid-soluble .

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